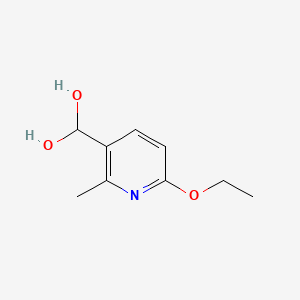
(6-Ethoxy-2-methylpyridin-3-yl)methanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Ethoxy-2-methylpyridin-3-yl)methanediol: is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of an ethoxy group at the 6th position, a methyl group at the 2nd position, and a methanediol group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxy-2-methylpyridin-3-yl)methanediol typically involves multi-step organic reactions. One common synthetic route starts with the ethylation of 2-methylpyridine to introduce the ethoxy group at the 6th position. This is followed by a formylation reaction to introduce the methanediol group at the 3rd position. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(6-Ethoxy-2-methylpyridin-3-yl)methanediol undergoes various types of chemical reactions, including:
Oxidation: The methanediol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanediol group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学研究应用
(6-Ethoxy-2-methylpyridin-3-yl)methanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (6-Ethoxy-2-methylpyridin-3-yl)methanediol exerts its effects involves interactions with specific molecular targets and pathways. The ethoxy and methyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The methanediol group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
相似化合物的比较
Similar Compounds
(6-Methoxy-2-methylpyridin-3-yl)methanediol: Similar structure but with a methoxy group instead of an ethoxy group.
(6-Ethoxy-2-ethylpyridin-3-yl)methanediol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(6-Ethoxy-2-methylpyridin-3-yl)methanediol is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the ethoxy group at the 6th position and the methanediol group at the 3rd position makes it a valuable compound for various applications.
属性
IUPAC Name |
(6-ethoxy-2-methylpyridin-3-yl)methanediol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-13-8-5-4-7(9(11)12)6(2)10-8/h4-5,9,11-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCGEFWZDQNSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)C(O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














